molecular formula C13H13N5OS2 B15148068 2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B15148068
M. Wt: 319.4 g/mol
InChI Key: WBNPBWSDDZTQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that incorporates a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the thiazole and pyridine rings in its structure suggests that it may exhibit a range of bioactivities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the reaction of 2-aminothiazole with a pyridine derivative under acidic conditions to form the fused thiazolo-pyridine ring system

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materialsOptimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to the combination of the thiazole and pyridine rings with the dimethylamino and carbohydrazide functional groups. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C13H13N5OS2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(dimethylamino)-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C13H13N5OS2/c1-18(2)13-16-11-10(21-13)7(12(19)17-14)6-8(15-11)9-4-3-5-20-9/h3-6H,14H2,1-2H3,(H,17,19)

InChI Key

WBNPBWSDDZTQHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CS3)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.